REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([C:8]([C:10]2[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=2[F:18])=[O:9])[CH:7]=1.[CH2:20]([NH:23][C:24](=[O:30])[O:25][C:26]([CH3:29])([CH3:28])[CH3:27])[C:21]#[CH:22].C1CCCCC1.C(NCC)C>[Cu](I)I.ClC1C=CC2C3N=C(NC4C=CC(C(O)=O)=C(OC)C=4)N=CC=3CN=C(C3C(OC)=CC=CC=3F)C=2C=1.CC(OC)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:22]#[C:21][CH2:20][NH:23][C:24](=[O:30])[O:25][C:26]([CH3:28])([CH3:27])[CH3:29])=[C:6]([C:8](=[O:9])[C:10]2[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=2[F:18])[CH:7]=1
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Name
|
|
Quantity
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15 kg
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Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1OC)F)I
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Name
|
|
Quantity
|
7.2 kg
|
Type
|
reactant
|
Smiles
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C(C#C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
230 L
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Type
|
reactant
|
Smiles
|
C1CCCCC1
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Name
|
|
Quantity
|
8.6 kg
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
0.037 kg
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Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
0.134 kg
|
Type
|
catalyst
|
Smiles
|
ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2OC)F)C=NC(=N3)NC3=CC(=C(C(=O)O)C=C3)OC)C=C1
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Name
|
|
Quantity
|
92 L
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
|
Name
|
|
Quantity
|
68 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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30.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
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the mixture was stirred at 28 to 33° C. for at least 15 h until ≧99.0% conversion
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The suspension was degassed three times for at least 3 min each time
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Type
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CUSTOM
|
Details
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was obtained by HPLC analysis
|
Type
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ADDITION
|
Details
|
were added
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated to 45 to 50° C.
|
Type
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STIRRING
|
Details
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stirred for a minimum of 30 min and until all solids
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Duration
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30 min
|
Type
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DISSOLUTION
|
Details
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fully dissolved
|
Type
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CUSTOM
|
Details
|
The phases were separated at 45 to 50° C.
|
Type
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WASH
|
Details
|
the organic phase was washed with water (2×68 L) at 45 to 50° C
|
Type
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FILTRATION
|
Details
|
The resulting organic phase was filtered
|
Type
|
WASH
|
Details
|
the reactor was rinsed with MTBE (32 L) at 45 to 50° C
|
Type
|
ADDITION
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Details
|
containing the filtrate via the filter membrane
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
a jacket temperature of 45 to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 35 to 40° C.
|
Type
|
ADDITION
|
Details
|
a slurry of seed crystals (10 g of 8 in 500 mL cyclohexane) was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 60 min at 35 to 40° C.
|
Duration
|
60 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
a jacket temperature of 45 to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 18 to 23° C. over a minimum of 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 h at 18 to 23° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
washed with cyclohexane (2×53 L)
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried under vacuum at 40 to 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C#CCNC(OC(C)(C)C)=O)C(C1=C(C=CC=C1OC)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 kg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |